3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride
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Overview
Description
3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2418669-05-1 . It has a molecular weight of 240.94 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride is 1S/C5H8Cl3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
The compound 3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride is a derivative of the pyrrolidine ring, which is a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to develop treatments for human diseases. This compound, by virtue of its structure, can significantly influence the pharmacophore space due to its sp^3-hybridization, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as “pseudorotation” (Li Petri et al., 2021). These properties make it a valuable scaffold in drug discovery, allowing for the efficient exploration of pharmacophore space and the development of compounds with diverse biological profiles.
Influence on Biological Activity
The pyrrolidine scaffold, including its derivatives such as 3-(Trichloromethyl)pyrrolidin-3-ol hydrochloride, plays a crucial role in the structure-activity relationship (SAR) of bioactive molecules. The stereogenicity of the pyrrolidine carbons and the spatial orientation of substituents can significantly affect the biological profile of drug candidates. This is due to the different binding modes to enantioselective proteins, which underscores the importance of this scaffold in designing new compounds with varied biological activities. The versatility of the pyrrolidine ring and its derivatives is highlighted by their ability to adopt different synthetic strategies, either through ring construction from cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings, such as proline derivatives (Li Petri et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-(trichloromethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUKYWPLXWPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(Cl)(Cl)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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